molecular formula C8H15ClFN3 B12231497 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12231497
M. Wt: 207.67 g/mol
InChI Key: HGUMMRYSWDYCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrazole ring, along with methyl groups at the 1st and 3rd positions The ethanamine moiety is attached to the pyrazole ring via a methylene bridge, and the compound is typically isolated as its hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1,3-dimethyl-5-fluoro-1,3-diketone.

    Introduction of the Ethanamine Moiety: The pyrazole intermediate is then reacted with an appropriate alkylating agent, such as bromoethane, to introduce the ethanamine moiety.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the ethanamine moiety.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield N-oxide derivatives, while substitution reactions could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ethanamine moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride
  • N-[(5-bromo-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride
  • N-[(5-methyl-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

Uniqueness

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties, making it distinct from its chloro, bromo, and methyl analogs.

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H15ClFN
Molecular Weight207.67 g/mol
CAS Number1856087-69-8
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the ethanamine group.

  • Formation of Pyrazole Ring : This can be achieved by reacting a hydrazine derivative with a suitable carbonyl compound.
  • Alkylation : The pyrazole is then alkylated using an appropriate alkyl halide.
  • Formation of Ethanamine Backbone : This involves reductive amination with an ethanamine derivative.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been evaluated for its ability to inhibit cell growth in various cancer cell lines. For instance, research indicates that it may inhibit the proliferation of L1210 leukemia cells and other types of cancerous cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a mechanism that could be beneficial in treating conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment by disrupting tumor metabolism .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells:

  • Ligand Binding : The pyrazole moiety acts as a ligand that can interact with metal ions or active sites on enzymes.
  • Modulation of Signaling Pathways : By inhibiting certain enzymes or receptors, the compound can alter signaling pathways involved in cell proliferation and inflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Activity : A study evaluating various pyrazole derivatives found that compounds similar to N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential for development as anticancer agents .
  • Anti-inflammatory Studies : Research focused on pyrazole derivatives indicated that they could effectively reduce inflammation markers in animal models, supporting their use as anti-inflammatory agents in clinical settings.

Properties

Molecular Formula

C8H15ClFN3

Molecular Weight

207.67 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H14FN3.ClH/c1-4-10-5-7-6(2)11-12(3)8(7)9;/h10H,4-5H2,1-3H3;1H

InChI Key

HGUMMRYSWDYCCX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1C)C)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.